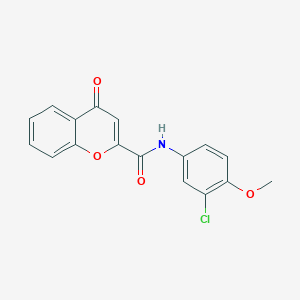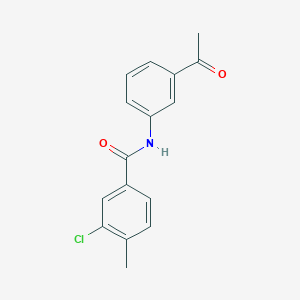![molecular formula C14H12ClNO3S B5771197 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)
2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid” is a chemical compound with the molecular formula C14H12ClNO3S . It has an average mass of 309.768 Da and a monoisotopic mass of 309.022644 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Thiophene derivatives, including our compound of interest, have attracted attention due to their potential as biologically active molecules. Researchers explore their pharmacological properties, such as anti-inflammatory, antioxidant, and antimicrobial effects. By modifying the structure of this compound, scientists can design novel drugs for various diseases .
Peptide Conjugation and Drug Delivery
Applied techniques involve amino acid substitutions, modification of peptide termini, and conjugation with polymers or macromolecules (e.g., antibody fragments or albumin). Our compound could serve as a linker or payload in targeted drug delivery systems, enhancing drug stability and specificity .
Materials Science and Organic Electronics
Thiophene-based compounds are essential in organic electronics. Our compound might find applications in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Researchers investigate its electronic properties and compatibility with device fabrication processes .
Mécanisme D'action
Target of Action
The primary targets of 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid are Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, cellular differentiation, development, and metabolism .
Mode of Action
The compound interacts with its targets by binding to the active site of these receptors. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences and regulate gene expression
Biochemical Pathways
Given the targets of this compound, it is likely involved in pathways related to lipid metabolism, inflammation, and cellular differentiation, which are commonly regulated by pparγ and rxr-alpha .
Pharmacokinetics
Similar compounds are known to have low oral bioavailability due to their susceptibility to proteolytic degradation and low permeability . They are usually administered via intravenous, subcutaneous, or intramuscular routes
Result of Action
Given its targets, it is likely to influence gene expression related to lipid metabolism, inflammation, and cellular differentiation . The exact effects would depend on the specific genes regulated by the activated receptors.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of the environment, as certain functional groups in the compound might ionize under specific pH conditions. Similarly, temperature can influence the compound’s stability and the rate of its interactions with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Propriétés
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-5-ethylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-2-8-7-10(14(18)19)13(20-8)16-12(17)9-5-3-4-6-11(9)15/h3-7H,2H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYMHNIHSZMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5771126.png)


![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)



![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)

